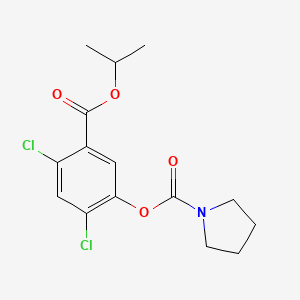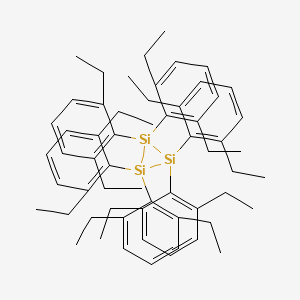
Hexakis(2,6-diethylphenyl)trisilirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane is a unique organosilicon compound characterized by its three-membered silicon ring structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane typically involves the reaction of hexakis(2,6-diethylphenyl)cyclotrisilane with suitable reagents under controlled conditions. One common method includes the thermolysis of hexakis(2,6-diethylphenyl)cyclotristannane in xylenes at elevated temperatures (around 200°C) to yield the desired trisilirane compound .
Industrial Production Methods
While specific industrial production methods for 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of substituted trisilirane compounds.
Scientific Research Applications
1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organosilicon compounds and studying silicon-based reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane exerts its effects involves its ability to form stable silicon-based intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Hexakis(2,6-diethylphenyl)cyclotristannane: Similar in structure but contains tin atoms instead of silicon.
Hexakis(2,6-diethylphenyl)cyclotrisilane: A precursor to the trisilirane compound.
Hexakis(2,6-diethylphenyl)pentastanna: Contains five tin atoms and exhibits different reactivity.
Uniqueness
1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane is unique due to its three-membered silicon ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying silicon-based chemistry and developing new materials.
Properties
CAS No. |
88245-22-1 |
|---|---|
Molecular Formula |
C60H78Si3 |
Molecular Weight |
883.5 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexakis(2,6-diethylphenyl)trisilirane |
InChI |
InChI=1S/C60H78Si3/c1-13-43-31-25-32-44(14-2)55(43)61(56-45(15-3)33-26-34-46(56)16-4)62(57-47(17-5)35-27-36-48(57)18-6,58-49(19-7)37-28-38-50(58)20-8)63(61,59-51(21-9)39-29-40-52(59)22-10)60-53(23-11)41-30-42-54(60)24-12/h25-42H,13-24H2,1-12H3 |
InChI Key |
BCIFZFRTVYKUNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)[Si]2([Si]([Si]2(C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC)(C5=C(C=CC=C5CC)CC)C6=C(C=CC=C6CC)CC)C7=C(C=CC=C7CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12911441.png)
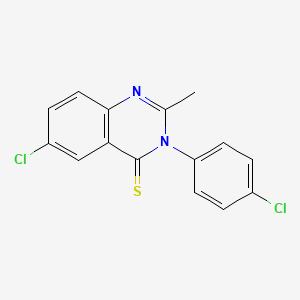
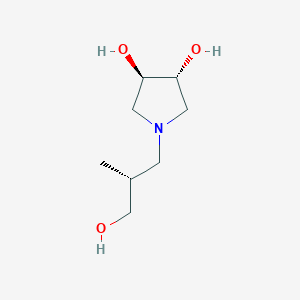

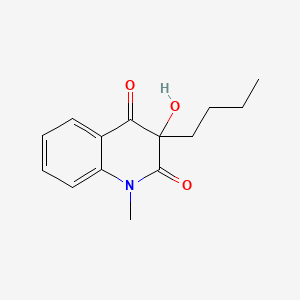
![4-Chloro-5-[(4-cyclohexylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911463.png)

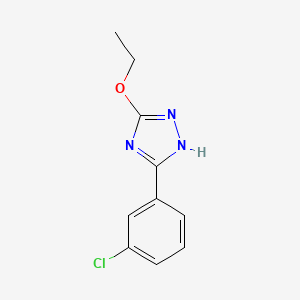
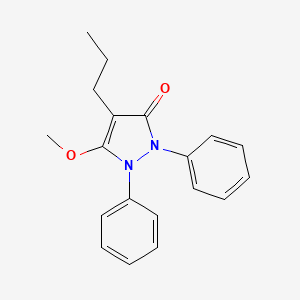
![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
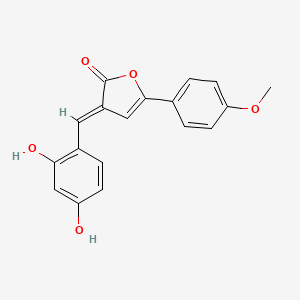

![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)
